Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)isonicotinate
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Overview
Description
Ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as bromine, tert-butyl chloroformate, and ethyl alcohol under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Deprotection: Free amine pyridine derivatives.
Ester Hydrolysis: Pyridine-4-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets such as enzymes or receptors. The presence of the Boc-protected amino group and the bromine atom allows for selective modifications, enabling the study of structure-activity relationships and the optimization of pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-5-amino-pyridine-4-carboxylate: Lacks the Boc protection, making it more reactive but less stable.
Ethyl 2-chloro-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The Boc protection allows for selective deprotection, and the bromine atom offers a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H17BrN2O4 |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
ethyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17BrN2O4/c1-5-19-11(17)8-6-10(14)15-7-9(8)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) |
InChI Key |
QKXRSCWWABOQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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